4-Ethynylpiperidine-1-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10ClNO2S |
|---|---|
Molecular Weight |
207.68 g/mol |
IUPAC Name |
4-ethynylpiperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H10ClNO2S/c1-2-7-3-5-9(6-4-7)12(8,10)11/h1,7H,3-6H2 |
InChI Key |
WRGFFGXEQJBRNO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCN(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethynylpiperidine 1 Sulfonyl Chloride
Precursor Synthesis and Functionalization Pathways for the Piperidine (B6355638) Core
The foundation of the target molecule is the 4-ethynylpiperidine (B1352422) scaffold. The synthesis of this core structure typically begins with a protected piperidine derivative to ensure selective reactions and prevent unwanted side reactions involving the piperidine nitrogen.
A common strategy for the synthesis of 4-substituted piperidines involves the use of an N-protected piperidone precursor, such as N-Boc-4-piperidone. chemicalbook.comdtic.mil The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its straightforward removal under acidic conditions.
The synthesis of N-Boc-4-ethynylpiperidine can be conceptualized from N-Boc-4-piperidone. A general approach involves converting the ketone into a suitable intermediate for a carbon-carbon bond-forming reaction to introduce the ethynyl (B1212043) group. One established pathway is the conversion of the ketone to a vinyl triflate. This intermediate can then undergo a Sonogashira coupling reaction with a protected acetylene, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. Subsequent deprotection of the silyl (B83357) group yields the desired N-Boc-4-ethynylpiperidine.
Once the N-protected 4-ethynylpiperidine derivative is obtained, the protecting group must be removed to free the piperidine nitrogen for the subsequent sulfonylation step. For the commonly used N-Boc protecting group, deprotection is typically achieved under acidic conditions.
The process involves treating the N-Boc-4-ethynylpiperidine with a strong acid, such as hydrochloric acid (HCl), often in a solvent like 1,4-dioxane, methanol, or ethyl acetate. dtic.mil This reaction cleaves the Boc group, releasing tert-butanol (B103910) and carbon dioxide, and forms the hydrochloride salt of the piperidine nitrogen in situ. The resulting 4-ethynylpiperidine hydrochloride is often a crystalline solid that can be isolated by filtration or by evaporation of the solvent. This salt is a key intermediate, as it is generally more stable and easier to handle than the free base. It serves as the direct precursor for the formation of the sulfonyl chloride group. researchgate.netgoogle.com
Formation of the Sulfonyl Chloride Group
The conversion of the 4-ethynylpiperidine intermediate into the final 4-ethynylpiperidine-1-sulfonyl chloride involves the formation of a sulfonyl chloride moiety at the piperidine nitrogen. Several general methodologies exist for the synthesis of sulfonyl chlorides, which can be adapted for this specific transformation.
The direct conversion of thiols to sulfonyl chlorides is a well-established and efficient method. researchgate.net This transformation involves the oxidation of a thiol (R-SH) in the presence of a chloride source. A variety of reagent systems have been developed for this purpose, offering mild conditions and high yields. organic-chemistry.orgtandfonline.com
One highly effective method utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the oxidative chlorination of thiols. organic-chemistry.orgresearchgate.net This system is highly reactive, often providing the desired sulfonyl chloride in excellent yields within minutes at room temperature. organic-chemistry.org Other successful reagent combinations include hydrogen peroxide with zirconium tetrachloride (ZrCl₄) or phosphorus oxychloride (POCl₃). organic-chemistry.orgthieme-connect.com N-Chlorosuccinimide (NCS) in combination with dilute hydrochloric acid or tetrabutylammonium (B224687) chloride has also been employed for the smooth oxidation of thiols to their corresponding sulfonyl chlorides. organic-chemistry.orgresearchgate.net
To apply this methodology to the synthesis of this compound, a piperidine-1-thiol precursor would be required.
| Oxidant/Chlorine Source | Key Advantages | Reference |
|---|---|---|
| H₂O₂ / SOCl₂ | Highly reactive, fast reaction times, high yields | organic-chemistry.orgresearchgate.net |
| H₂O₂ / ZrCl₄ | Mild conditions, short reaction times, high purity | organic-chemistry.org |
| N-Chlorosuccinimide (NCS) / HCl | Good yields, mild conditions | organic-chemistry.org |
| Trichloroisocyanuric acid (TCCA) | Mild and efficient, good-to-excellent yields | researchgate.net |
| H₂O₂ / POCl₃ in SDS Micelles | Environmentally benign (aqueous media), high yields | thieme-connect.com |
Another primary route for preparing sulfonyl chlorides is the chlorination of the corresponding sulfonic acids (R-SO₃H) or their salts. researchgate.net This is a classical transformation in sulfur chemistry. wikipedia.org
The most common reagents for this conversion are phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). wikipedia.orgthieme-connect.com More recently, milder and more efficient reagents have been developed. For instance, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, has been used as a chlorinating agent. thieme-connect.com Another modern reagent is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which converts sulfonic acids to sulfonyl chlorides efficiently under mild, solvent-free conditions. thieme-connect.com This method is noted for its short reaction times and high efficiency. thieme-connect.com
The application of this method would necessitate the prior synthesis of 4-ethynylpiperidine-1-sulfonic acid.
| Chlorinating Agent | Typical Conditions | Reference |
|---|---|---|
| Thionyl chloride (SOCl₂) | Often with catalytic DMF | thieme-connect.com |
| Phosphorus pentachloride (PCl₅) | Standard, classical method | wikipedia.orgthieme-connect.com |
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Milder conditions | thieme-connect.com |
| TAPC | Solvent-free, mild, rapid reaction | thieme-connect.com |
A less common but effective method for preparing sulfonyl chlorides involves the conversion of sulfonyl hydrazides (R-SO₂NHNH₂). Sulfonyl hydrazides can be considered stable precursors to the more reactive sulfonyl chlorides. mdpi.com
This transformation can be achieved using N-halosuccinimides, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). mdpi.comresearchgate.net The reaction is typically carried out in a solvent like acetonitrile (B52724) at room temperature and provides the desired sulfonyl chloride or bromide in high yields. mdpi.com This method is simple, rapid, and generally clean. mdpi.comresearchgate.net
The required 4-ethynylpiperidine-1-sulfonyl hydrazide precursor would first be synthesized, for example, by reacting 4-ethynylpiperidine hydrochloride with a suitable sulfonating agent followed by treatment with hydrazine (B178648) hydrate. lookchem.comgoogle.com
| Reagent | Substrate | Typical Conditions | Reference |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Sulfonyl hydrazide | Acetonitrile, room temperature | mdpi.comresearchgate.net |
| N-Bromosuccinimide (NBS) | Sulfonyl hydrazide | Acetonitrile, room temperature (yields sulfonyl bromide) | mdpi.comresearchgate.net |
Strategies for Direct N-Sulfonylation to Form the Piperidine-1-sulfonyl chloride Linkage
The most direct and common strategy for forming the piperidine-1-sulfonyl chloride linkage is the reaction of the parent piperidine with a sulfonating agent. In the case of 4-ethynylpiperidine, the synthesis would involve its reaction with sulfuryl chloride (SO₂Cl₂). This electrophilic reagent reacts readily with the secondary amine of the piperidine ring to form the desired N-S bond of the sulfonyl chloride.
The general reaction involves treating a solution of the piperidine, in this case, 4-ethynylpiperidine, with sulfuryl chloride, often in a suitable solvent like dichloromethane (B109758). A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The piperidine starting material itself can act as the base, in which case two equivalents are used, or an external base like triethylamine (B128534) can be added.
A representative procedure for the synthesis of the parent piperidine-1-sulfonyl chloride involves the dropwise addition of piperidine to a solution of sulfuryl chloride in dichloromethane at a reduced temperature, such as -20°C, followed by stirring at 0°C. This temperature control is crucial to manage the exothermic nature of the reaction. After the reaction is complete, a workup procedure involving washing with aqueous acid and brine is performed to isolate the product. This established method for the unsubstituted piperidine serves as the foundational strategy for the synthesis of its 4-ethynyl derivative.
Optimization and Scalability of Synthetic Procedures
Optimizing the synthesis of this compound is essential for improving efficiency, yield, and purity, particularly for large-scale production. This involves careful selection of reagents and catalysts, fine-tuning of reaction conditions, and developing protocols suitable for industrial application.
The selection of reagents is paramount in the N-sulfonylation of 4-ethynylpiperidine.
Sulfonating Agent : Sulfuryl chloride (SO₂Cl₂) is the most common and effective reagent for this transformation due to its high reactivity. Alternative reagents used in sulfonyl chloride synthesis, such as chlorosulfonic acid, are often employed for aromatic systems and may not be as suitable for the direct N-sulfonylation of a pre-existing piperidine ring. mdpi.com
Base : While using a second equivalent of the valuable 4-ethynylpiperidine starting material as a base is feasible, it is often more economical to use a less expensive tertiary amine base, such as triethylamine or N,N-diisopropylethylamine. The choice of base can influence reaction kinetics and impurity profiles.
Solvent : Dichloromethane is a common solvent for this reaction. However, for scalability and environmental considerations, alternative solvents may be explored. The solvent must be inert to the highly reactive sulfuryl chloride.
Catalysts : While the direct reaction between an amine and sulfuryl chloride typically does not require a catalyst, Lewis acids like zirconium(IV) chloride have been used to promote the oxidative chlorination of thiols to sulfonyl chlorides. orgsyn.org In the context of direct N-sulfonylation of piperidines, the reaction is generally fast and high-yielding without catalysis. However, for specific challenges like side-reactions or low reactivity, catalyst screening could be a potential optimization strategy. Metal triflates have been investigated for their ability to activate sulfonamides to trigger cyclization reactions, suggesting their potential role in modulating N-sulfonyl group reactivity. usm.edu
| Reagent/Catalyst | Function | Common Examples | Rationale for Selection |
| Sulfonating Agent | Provides the -SO₂Cl group | Sulfuryl chloride (SO₂Cl₂) | High reactivity with amines for direct N-sulfonylation. |
| Base | Neutralizes HCl byproduct | Triethylamine, DIPEA, Piperidine (2 eq.) | Prevents protonation of the starting amine; cost-effectiveness. |
| Solvent | Reaction medium | Dichloromethane, Toluene | Inertness to reagents, solubility of starting materials. google.com |
| Catalyst | (Potentially) Enhance rate/selectivity | Lewis Acids (e.g., ZrCl₄) | Generally not required, but can be explored for optimization. orgsyn.org |
Fine-tuning reaction parameters is a critical aspect of optimizing the synthesis to maximize product yield and minimize impurities.
Temperature : The reaction is highly exothermic. Maintaining a low temperature (e.g., -20°C to 0°C) during the addition of reagents is crucial to control the reaction rate, prevent degradation of the product, and minimize the formation of byproducts.
Stoichiometry and Addition Order : The molar ratio of 4-ethynylpiperidine to sulfuryl chloride is a key parameter. A slight excess of the amine or the use of an external base is common. The order of addition, typically adding the amine to the sulfuryl chloride solution, helps to maintain a low concentration of the amine and can prevent side reactions.
Reaction Time : Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time to ensure complete conversion of the starting material without product degradation. google.com
Continuous flow chemistry offers a powerful platform for precise control over reaction conditions. rsc.org By using a small-volume flow reactor, exquisite control over temperature and residence time can be achieved, which can improve safety and increase the space-time yield of the process. rsc.org
| Parameter | Range/Condition | Effect on Yield and Selectivity |
| Temperature | -20°C to 25°C | Lower temperatures control exothermicity and reduce byproduct formation. |
| Reagent Ratio | ~2:1 amine:SO₂Cl₂ or 1:1 with external base | Affects reaction completion and impurity profile. |
| Addition Rate | Slow, dropwise | Manages heat evolution and maintains optimal stoichiometry. |
| Residence Time (Flow) | Seconds to minutes | Short residence times can improve throughput and safety. rsc.org |
Scaling up the synthesis of this compound from the laboratory bench to an industrial scale introduces significant challenges related to safety, cost, and process control.
The high reactivity and exothermic nature of the reaction with sulfuryl chloride pose safety risks on a large scale. Proper thermal management, including the use of jacketed reactors and controlled addition rates, is essential. The evolution of HCl gas also requires appropriate scrubbing systems.
For large-scale manufacturing, batch processes may be replaced by continuous manufacturing systems. mdpi.com Continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) can offer superior heat and mass transfer, leading to better process control, improved safety, and higher consistency. mdpi.comrsc.org Such systems have been developed for the production of aryl sulfonyl chlorides, demonstrating their feasibility for producing hundreds of grams of product per hour. mdpi.com The development of a large-scale process would involve optimizing parameters such as flow rates, reactor volume, and temperature to maximize throughput and yield while ensuring process safety and product quality. mdpi.comgoogle.com
Reactivity and Mechanistic Investigations of 4 Ethynylpiperidine 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center
The sulfur atom in the sulfonyl chloride group is highly electrophilic and is the site of nucleophilic substitution reactions. These reactions typically involve the displacement of the chloride ion by a nucleophile, leading to the formation of sulfonamides, sulfonate esters, or other derivatives.
While specific kinetic studies on 4-ethynylpiperidine-1-sulfonyl chloride are not extensively documented in publicly available literature, the mechanism of nucleophilic substitution at the sulfonyl sulfur of related alkanesulfonyl and arenesulfonyl chlorides has been thoroughly investigated. acs.orgnih.govmdpi.com These reactions generally proceed via a synchronous, one-step SN2-like mechanism. nih.govmdpi.com
In this pathway, the incoming nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state. The chloride ion is displaced in the same step. Theoretical studies on analogous arenesulfonyl chlorides, such as the chloride-chloride exchange reaction, support the SN2 mechanism, showing a single transition state. nih.govmdpi.com An alternative addition-elimination mechanism, involving a stable pentacoordinate sulfurane intermediate, is generally considered less favorable for sulfonyl chlorides but has been observed in analogous fluoride (B91410) exchange reactions. nih.gov The stereochemical outcome of these SN2 reactions at a chiral sulfur center is typically inversion of configuration.
The rate of reaction is dependent on several factors, including the nature of the nucleophile, the solvent, and the structure of the sulfonyl chloride itself. For alkanesulfonyl chlorides, hydrolysis can occur through two competing mechanisms: direct nucleophilic attack by water at neutral to acidic pH, and a base-promoted elimination-addition pathway (forming a sulfene (B1252967) intermediate) at higher pH. acs.org
Table 1: Comparison of Proposed Mechanistic Pathways for Nucleophilic Substitution at a Sulfonyl Sulfur Center
| Feature | SN2-like Mechanism | Addition-Elimination (A-E) Mechanism |
| Intermediate | Trigonal bipyramidal transition state | Pentacoordinate sulfurane intermediate |
| Rate Determining Step | Bimolecular nucleophilic attack | Formation or breakdown of the intermediate |
| Stereochemistry | Inversion of configuration | Retention or inversion possible |
| Prevalence | Common for chlorides and bromides nih.gov | More likely for fluorides nih.gov |
Influence of Electronic and Steric Effects on Sulfonyl Chloride Reactivity
The reactivity of the sulfonyl chloride is governed by both electronic and steric factors originating from its molecular structure.
Electronic Effects: The piperidine (B6355638) ring, being a secondary amine derivative, is an electron-withdrawing group when N-acylated with the sulfonyl group. This inductive effect increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The ethynyl (B1212043) group at the 4-position of the piperidine ring is too distant to exert a significant direct electronic influence on the sulfonyl center. Studies on substituted arenesulfonyl chlorides show that electron-withdrawing groups on the aromatic ring increase the reaction rate by stabilizing the developing negative charge in the transition state. nih.gov
Steric Effects: The piperidine ring, particularly in its stable chair conformation, introduces steric bulk around the sulfonyl group. This steric hindrance can impede the approach of a nucleophile, potentially slowing down the reaction rate compared to less hindered sulfonyl chlorides like methanesulfonyl chloride. Research on ortho-alkyl substituted arenesulfonyl chlorides has shown a complex interplay of steric and electronic effects, where steric hindrance generally lowers the reaction rate. nih.govmdpi.commdpi.com However, in some cases, steric compression in the ground state can be relieved in the transition state, leading to an unexpected rate acceleration. nih.govmdpi.com For this compound, the piperidine moiety provides a defined and relatively bulky steric environment that influences its reactivity profile.
Chemical Transformations of the Ethynyl Group
The terminal alkyne functionality of this compound is a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecules.
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The ethynyl group of this compound can readily participate in this reaction. The process is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This reaction allows for the direct attachment of various aryl or vinyl substituents to the piperidine ring via the ethynyl linker. Copper-free versions of the Sonogashira reaction have also been developed. libretexts.org
The general reaction scheme involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne, copper(I), and base), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com
Table 2: Typical Reaction Components for Sonogashira Coupling of a Terminal Alkyne
| Component | Example(s) | Role |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation libretexts.org |
| Copper(I) Co-catalyst | CuI | Facilitates acetylide formation wikipedia.orgyoutube.com |
| Base | Triethylamine (B128534) (NEt₃), Diisopropylamine (DIPA) | Deprotonates the terminal alkyne organic-chemistry.org |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |
| Coupling Partner | Aryl iodides, Aryl bromides, Vinyl halides | Provides the aryl or vinyl moiety |
Cycloaddition Reactions (e.g., Cu(I)-catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne is an excellent substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. pharmaxchange.infonih.govresearchgate.net Reacting this compound with an organic azide (B81097) in the presence of a copper(I) source yields the corresponding triazole derivative. pharmaxchange.info
This transformation is known for its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it a robust method for molecular construction and bioconjugation. nih.govresearchgate.net The reaction can be performed in various solvents, including aqueous mixtures. mdpi.com The copper(I) catalyst can be generated from copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.gov
Table 3: Typical Reagents for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Component | Example(s) | Role |
| Copper(I) Source | CuI, CuSO₄/Sodium Ascorbate | Catalyst for the cycloaddition pharmaxchange.infonih.gov |
| Azide Component | Benzyl azide, Alkyl azides, Aryl azides | Provides the N-N-N component of the triazole |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Reaction medium researchgate.net |
| Ligand (optional) | Tris-(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) oxidation state |
Hydroboration and Borylation Reactions
The ethynyl group can undergo hydroboration, which involves the addition of a boron-hydride bond across the carbon-carbon triple bond. The reaction with terminal alkynes typically proceeds with high regioselectivity, placing the boron atom on the terminal carbon (anti-Markovnikov addition). libretexts.orgmasterorganicchemistry.com Using sterically hindered boranes, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent a second addition to the resulting vinylborane (B8500763). libretexts.orgyoutube.com
Subsequent oxidation of the vinylborane intermediate with hydrogen peroxide under basic conditions yields an enol, which rapidly tautomerizes to the corresponding aldehyde. masterorganicchemistry.com This two-step hydroboration-oxidation sequence effectively converts the terminal alkyne of this compound into an ethanal group attached to the piperidine ring. Alternatively, the vinylborane or related vinyl boronate ester intermediates can be used in further cross-coupling reactions, such as the Suzuki-Miyaura coupling. Catalytic hydroboration methods using transition metals like platinum have also been developed to afford vinyl boronates with high regioselectivity. chemistryviews.org
Table 4: Common Reagents for Hydroboration of Terminal Alkynes
| Reagent | Product after Oxidation | Key Features |
| Disiamylborane (Sia₂BH) | Aldehyde | Sterically hindered to prevent double addition libretexts.org |
| 9-BBN | Aldehyde | High regioselectivity, thermally stable masterorganicchemistry.com |
| Catecholborane | Aldehyde | Can be used for catalytic hydroboration |
| Pinacolborane (HBpin) | Vinyl boronate ester | Product is stable and useful for Suzuki coupling chemistryviews.orgacs.org |
Transformations Involving the Piperidine Ring
The piperidine ring in this compound possesses a sulfonyl group attached to the nitrogen atom. This N-sulfonyl moiety acts as a protecting group for the piperidine nitrogen, rendering it significantly less nucleophilic and basic compared to a typical secondary amine. Consequently, reactions involving the piperidine ring predominantly commence with the deprotection of this sulfonyl group.
The cleavage of the N-S bond in N-sulfonylpiperidines is a crucial step to enable further functionalization of the piperidine nitrogen. Various reductive and acidic methods have been successfully employed for the deprotection of sulfonamides.
N-Deprotection:
Reductive cleavage is a common and effective strategy for the removal of the sulfonyl group. Reagents such as samarium(II) iodide (SmI₂) and systems like sodium in liquid ammonia (B1221849) are known to cleave the N-S bond in sulfonamides. For instance, the deprotection of N-arylsulfonamides has been achieved in good yields using excess SmI₂ in a mixture of THF and DMPU at reflux. Another approach involves the use of a photoactivated neutral organic super electron donor, which has been shown to cleave arenesulfonamides derived from dialkylamines at room temperature. nih.gov Acidic hydrolysis with strong acids like trifluoromethanesulfonic acid can also be employed for the deprotection of N-arylsulfonamides, although this method may be less suitable for molecules with acid-labile groups such as the ethynyl substituent. researchgate.netrasayanjournal.co.inresearchgate.net
Subsequent N-Functionalization:
Once the sulfonyl group is removed to yield 4-ethynylpiperidine (B1352422), the resulting secondary amine is amenable to a wide range of N-functionalization reactions. Standard procedures for N-alkylation and N-acylation can be readily applied.
N-Alkylation: The secondary amine can be alkylated using various alkyl halides in the presence of a base such as potassium carbonate in a suitable solvent like DMF or acetonitrile (B52724). nih.gov Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for introducing alkyl substituents.
N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or anhydrides, often in the presence of a base like triethylamine or pyridine (B92270) to neutralize the liberated acid. researchgate.net Coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt) is also a viable method for forming amide bonds. researchgate.net
Table 1: Representative N-Deprotection and Subsequent N-Functionalization Reactions of 4-Ethynylpiperidine Derivatives (based on analogous reactions)
| Reaction Type | Reagents and Conditions | Product | Reference (Analogous Reaction) |
| N-Deprotection | SmI₂, THF/DMPU, reflux | 4-Ethynylpiperidine | |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF, rt | N-Alkyl-4-ethynylpiperidine | nih.gov |
| N-Acylation | Acyl chloride, Et₃N, CH₂Cl₂, rt | N-Acyl-4-ethynylpiperidine | researchgate.net |
Note: The specific yields for these reactions on this compound are not available and would require experimental validation.
Ring-opening and rearrangement reactions of N-sulfonylpiperidines are less common and typically require specific structural features or harsh reaction conditions.
Ring-Opening Reactions:
While stable under most conditions, the piperidine ring can be induced to open under certain circumstances. For instance, base-mediated aza-[2+1] annulation followed by a regioselective aziridine (B145994) ring-opening cascade has been reported for cyclic N-sulfonyl aldimines, leading to β-amino ketones. nih.gov Although this specific reaction is not directly applicable to this compound, it demonstrates that N-sulfonyl activated rings can undergo cleavage. Reductive cleavage of the C-N bond in some sulfonamides has been achieved electrochemically, suggesting a potential, albeit likely challenging, pathway for ring fragmentation. organic-chemistry.org
Rearrangement Reactions:
Rearrangement reactions involving the piperidine skeleton of an N-sulfonyl derivative are rare. The Curtius rearrangement, which transforms a carboxylic acid to an isocyanate via an acyl azide intermediate, is a well-known rearrangement but is not directly applicable to the piperidine ring itself without prior functionalization. nih.gov Some rearrangements of sulfonamides have been observed under mass spectrometry conditions, involving fragmentation and intramolecular reactions of the resulting ions, but these are not typically synthetically useful transformations. nih.gov
Advanced Chemical Transformations and Derivatization Utilizing 4 Ethynylpiperidine 1 Sulfonyl Chloride As a Building Block
Multi-Component Reactions (MCRs) Incorporating the Compound
Multi-component reactions are efficient processes where three or more reactants combine in a single step. While various MCRs involving sulfonyl chlorides or alkynes are known, there is no available literature that specifically reports the incorporation of 4-Ethynylpiperidine-1-sulfonyl chloride as a reactant in any MCR.
Regioselective and Stereoselective Syntheses
Investigations into the regioselective or stereoselective reactions involving either the sulfonyl chloride or the ethynyl (B1212043) group of this compound have not been reported. For example, there are no studies on the regioselectivity of addition reactions to its alkyne moiety or stereoselective transformations involving the piperidine (B6355638) ring that are publicly available.
Divergent Synthesis Strategies from a Common Intermediate
A divergent synthesis strategy would involve using this compound or a simple derivative as a common starting point to generate a library of structurally diverse molecules by reacting its different functional groups. This approach is valuable in medicinal chemistry for creating compound libraries. However, no documented divergent synthesis strategies utilizing this specific compound as the central building block could be found in the scientific literature.
Role of 4 Ethynylpiperidine 1 Sulfonyl Chloride in the Design and Synthesis of Advanced Molecular Architectures
Construction of Heterocyclic Building Blocks with Dual Functionality
The defining characteristic of 4-Ethynylpiperidine-1-sulfonyl chloride is its possession of two distinct reactive sites, which can be addressed with high chemoselectivity. This "dual functionality" is a cornerstone of modern synthetic strategy, allowing for the stepwise and controlled construction of intricate molecules. eur.nlresearchgate.neteur.nl
The sulfonyl chloride group is a potent electrophile, readily reacting with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds. organic-chemistry.orgucl.ac.uk This reaction is a fundamental transformation in medicinal chemistry for creating the sulfonamide scaffold, a privileged structure in many approved drugs. nih.gov The synthesis is typically robust and can be performed under mild conditions. nih.gov
Concurrently, the terminal ethynyl (B1212043) group serves as a versatile handle for carbon-carbon bond-forming reactions. It is an ideal substrate for powerful coupling reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the palladium/copper-catalyzed Sonogashira coupling. organic-chemistry.orglibretexts.orgorganic-chemistry.org
Click Chemistry (CuAAC): The ethynyl group can react with organic azides to form highly stable 1,2,3-triazole rings. wikipedia.orgsigmaaldrich.com This reaction is known for its high yield, stereospecificity, and tolerance of a wide variety of other functional groups, making it ideal for complex molecule synthesis and bioconjugation. organic-chemistry.orgnih.gov
Sonogashira Coupling: This cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.orgarkat-usa.org This method is exceptionally useful for linking the piperidine (B6355638) core to various aromatic and heteroaromatic systems, significantly increasing molecular diversity. mdpi.com
The orthogonal nature of these reactive groups means that the sulfonyl chloride can be reacted to form a sulfonamide without disturbing the ethynyl group, and vice versa. This allows chemists to first build one part of a target molecule and then use the remaining functional group to introduce another molecular fragment or connect to a larger scaffold, a strategy central to creating multifunctional building blocks. eur.nleur.nl
Precursor for Compounds with Potential Bioactivity
Building blocks that contain multiple reactive sites are invaluable in the early stages of drug discovery for generating novel compounds with potential biological activity. nih.govnih.govmdpi.commdpi.com this compound is an exemplary precursor for such endeavors.
Molecular hybridization is a drug design strategy that combines two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. This can lead to compounds with improved affinity, better selectivity, or a novel mechanism of action. The sulfonamide and piperidine moieties are both well-established pharmacophores found in numerous bioactive agents. nih.govresearchgate.net
This compound is an ideal starting material for creating such hybrids. The sulfonyl chloride moiety can be reacted with a diverse range of amines (which may themselves be part of another bioactive scaffold) to generate a library of novel sulfonamide-piperidine conjugates. The resulting compounds retain the ethynyl group, which can be further elaborated in a subsequent step to explore structure-activity relationships (SAR).
Table 1: Potential Reactions for Synthesis of Sulfonamide-Piperidine Hybrids
| Reagent Class | Reaction Type | Resulting Structure | Purpose in Drug Design |
|---|---|---|---|
| Primary/Secondary Amines | Nucleophilic Acyl Substitution | N-substituted Piperidine-1-sulfonamide | Introduction of diverse side chains to probe binding pockets. |
| Amino Acids / Peptides | Nucleophilic Acyl Substitution | Peptide-Sulfonamide Conjugate | Combining peptide targeting with small molecule activity. |
This table is illustrative of the synthetic possibilities and does not represent specific experimental results.
The generation of chemical libraries—large, organized collections of distinct compounds—is a central activity in high-throughput screening (HTS) to identify new drug leads. nih.gov The dual-functionality of this compound makes it a highly valuable building block for combinatorial chemistry, where many related compounds are synthesized in parallel. nih.gov
A typical library synthesis strategy using this building block could involve a two-step diversification process:
Step 1 (Sulfonamide Formation): The sulfonyl chloride is reacted with a set of, for example, 100 different amines to produce 100 unique piperidine sulfonamides, each still containing the reactive ethynyl handle.
Step 2 (Alkyne Modification): Each of these 100 products is then subjected to a second reaction at the ethynyl group, for instance, a Sonogashira coupling with a set of 50 different aryl halides.
This two-step sequence would theoretically generate a library of 100 x 50 = 5,000 distinct and more complex molecules. This approach allows for the rapid exploration of a vast chemical space around the central piperidine-sulfonamide core, significantly increasing the probability of discovering a compound with desirable biological activity.
Application in Medicinal Chemistry Synthesis
The utility of this compound in medicinal chemistry stems from the convergence of three valuable structural features in one compact molecule:
The Piperidine Ring: This saturated heterocycle is one of the most common scaffolds in FDA-approved drugs. researchgate.net It often serves as a non-planar, three-dimensional framework that can improve aqueous solubility and metabolic stability while providing vectors for substituent placement to optimize interactions with biological targets.
The Sulfonyl Chloride Group: This is a direct precursor to the sulfonamide functional group, a key component in drugs targeting a wide range of conditions, including bacterial infections and cancer. nih.gov The ability to easily form sulfonamides is a critical tool for medicinal chemists. organic-chemistry.orgucl.ac.uk
The Ethynyl Group: The terminal alkyne is a modern and powerful functional handle. Its utility in click chemistry and metal-catalyzed cross-coupling reactions provides chemists with reliable and efficient methods for late-stage functionalization—the process of adding new groups to a nearly finished molecule to fine-tune its properties. organic-chemistry.orgwikipedia.org
Advanced Methodologies for the Investigation of 4 Ethynylpiperidine 1 Sulfonyl Chloride and Its Derivatives
Spectroscopic Analysis Techniques for Structural Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides precise information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra would be crucial for the structural confirmation of 4-Ethynylpiperidine-1-sulfonyl chloride. rsc.orgnih.gov
In a ¹H NMR spectrum, the protons on the piperidine (B6355638) ring are expected to appear as multiplets due to complex spin-spin coupling. The protons closer to the electron-withdrawing sulfonyl chloride group would be deshielded and resonate at a lower field (higher ppm value). acdlabs.com The single proton of the terminal ethynyl (B1212043) group (H-C≡) would typically appear as a distinct singlet.
In the ¹³C NMR spectrum, each unique carbon atom in the molecule would give rise to a separate signal. The carbons of the piperidine ring would appear in the aliphatic region, while the two carbons of the ethynyl group would be found in their characteristic region of the spectrum. The carbon atom attached to the nitrogen would be influenced by the sulfonyl chloride group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Piperidine H-2, H-6 (axial & equatorial) | 3.5 - 3.7 | 48 - 52 | Multiplet |
| Piperidine H-3, H-5 (axial & equatorial) | 1.8 - 2.1 | 30 - 34 | Multiplet |
| Piperidine H-4 | 2.5 - 2.8 | 28 - 32 | Multiplet |
| Ethynyl C-H | 2.2 - 2.4 | 68 - 72 | Singlet |
| Ethynyl C -H | - | 80 - 84 | - |
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. acdlabs.com The IR spectrum of this compound would be expected to show strong, characteristic absorption bands corresponding to its key functional components.
The most prominent bands would be from the sulfonyl chloride group (SO₂Cl), which exhibits strong asymmetric and symmetric stretching vibrations. acdlabs.com Another key feature would be the sharp, weak absorption from the terminal alkyne C≡C-H stretch and a medium intensity band for the C≡C triple bond stretch. The C-H stretching of the piperidine ring's methylene (B1212753) groups would also be visible. acdlabs.com
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Sulfonyl Chloride (S=O) | Asymmetric Stretch | 1370 - 1410 | Strong |
| Sulfonyl Chloride (S=O) | Symmetric Stretch | 1165 - 1205 | Strong |
| Terminal Alkyne (≡C-H) | Stretch | 3250 - 3350 | Sharp, Weak-Medium |
| Alkyne (C≡C) | Stretch | 2100 - 2150 | Weak-Medium |
| Alkane (C-H) | Stretch | 2850 - 3000 | Medium-Strong |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. nih.gov
For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The isotopic pattern of this peak would be characteristic, showing an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom. acdlabs.com Common fragmentation pathways for sulfonyl chlorides involve the loss of SO₂ (64 Da) or the chlorine radical. nih.govresearchgate.net The piperidine ring could also undergo characteristic cleavage.
Table 3: Predicted Mass Spectrometry Data for this compound (Molecular Formula: C₇H₁₀ClNO₂S, Molecular Weight: 207.68 g/mol )
| m/z Value | Proposed Fragment Ion | Significance |
| 207/209 | [C₇H₁₀ClNO₂S]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |
| 172 | [C₇H₁₀NO₂S]⁺ | Loss of Cl radical |
| 143/145 | [C₇H₁₀Cl]⁺ | Loss of SO₂ |
| 108 | [C₅H₁₀NS]⁺ | Cleavage of S-Cl bond, rearrangement |
| 81 | [C₆H₉]⁺ | Piperidine ring fragment after loss of substituents |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. The choice of technique depends on the volatility and thermal stability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for identifying and quantifying volatile and semi-volatile compounds. innovareacademics.in While sulfonyl chlorides can be thermally labile, GC-MS analysis is often feasible under carefully controlled conditions. core.ac.uk
A typical GC-MS method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. rsc.org The column, often a non-polar or medium-polarity phase like a 5% diphenyl / 95% dimethylsiloxane (e.g., ZB-5ms or HP-5ms), separates compounds based on their boiling points and interactions with the stationary phase. innovareacademics.incore.ac.uk The mass spectrometer then detects and fragments the eluted compounds, providing both identification and purity information.
Table 4: Illustrative GC-MS Method Parameters
| Parameter | Condition |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Scan Range | 40 - 450 m/z |
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds that are non-volatile or thermally unstable. It is particularly well-suited for purity assessment of compounds like this compound. rsc.org
A reversed-phase HPLC (RP-HPLC) method is commonly employed. In this setup, the compound is dissolved in a suitable solvent and injected into a mobile phase stream that passes through a column packed with a non-polar stationary phase (e.g., C18). researchgate.net Separation occurs based on the compound's polarity. A gradient elution, where the mobile phase composition is changed over time (e.g., increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often used to achieve optimal separation of the main compound from any impurities. researcher.life Detection is typically performed using an ultraviolet (UV) detector.
Table 5: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Computational Chemistry Approaches
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly valuable for elucidating the relationship between a molecule's structure and its reactivity. For this compound, DFT calculations can provide a wealth of information regarding its electronic properties, which are governed by the interplay of the piperidine ring, the electron-withdrawing sulfonyl chloride group, and the reactive ethynyl moiety.
Key electronic properties that can be determined through DFT calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.
The electrostatic potential map visually represents the charge distribution and can be used to predict sites susceptible to nucleophilic or electrophilic attack. In the case of this compound, the sulfonyl chloride group is expected to be a strong electron-withdrawing group, leading to a significant polarization of the molecule. DFT calculations can quantify this effect and identify the most electrophilic and nucleophilic sites, thereby predicting its reactivity in various chemical transformations. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Interpretation |
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons, prone to donation. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, prone to accepting electrons. |
| HOMO-LUMO Gap | 6.3 eV | Suggests moderate chemical stability. |
| Dipole Moment | 4.5 D | Indicates a significant degree of polarity in the molecule. |
| Mulliken Atomic Charges | S: +1.2, Cl: -0.4, N: -0.6 | Highlights the electrophilic nature of the sulfur atom and nucleophilic character of the nitrogen and chlorine atoms. |
Note: The data in this table is illustrative and intended to represent the type of information that would be obtained from DFT calculations.
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, and the orientation of the ethynyl and sulfonyl chloride substituents can also vary.
By simulating the motion of the molecule in a solvent environment, MD simulations can provide insights into the preferred conformations and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as biological targets in drug discovery. mdpi.com The conformational flexibility can significantly influence the molecule's binding affinity and selectivity.
Parameters such as root-mean-square deviation (RMSD) and radial distribution functions can be calculated from MD trajectories to analyze the stability of different conformations and the interactions with solvent molecules. This can reveal key conformational behaviors and intermolecular interactions. researchgate.net
Table 2: Hypothetical Conformational Analysis Data for this compound from a 100 ns MD Simulation
| Conformational Feature | Observation | Implication |
| Piperidine Ring Pucker | Predominantly in the chair conformation (>95% of simulation time). | The chair conformation is the most stable, as expected for a six-membered ring. |
| Axial vs. Equatorial Substituents | The sulfonyl chloride group preferentially occupies the equatorial position. | This minimizes steric hindrance and leads to a more stable conformation. |
| Ethynyl Group Orientation | Exhibits rotational freedom around the C-C single bond. | The ethynyl group is relatively unhindered and can adopt various orientations. |
| Solvent Accessible Surface Area (SASA) | The sulfonyl chloride and ethynyl groups have high SASA values. | These functional groups are exposed to the solvent and are likely sites for intermolecular interactions. |
Note: The data in this table is illustrative and intended to represent the type of information that would be obtained from MD simulations.
In silico retrosynthetic analysis involves the use of computer algorithms to identify potential synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. nih.govchemrxiv.org For a novel or complex molecule like this compound, these tools can be invaluable for designing efficient and practical synthetic strategies.
Modern retrosynthesis prediction models often utilize machine learning and artificial intelligence, trained on vast databases of known chemical reactions. arxiv.orgarxiv.orgresearchgate.net These models can propose multiple disconnection pathways, suggesting key bond-breaking steps and the corresponding synthetic precursors. This can help chemists to overcome challenges in synthetic planning, especially for heterocyclic compounds where synthetic accessibility can be a concern. nih.govchemrxiv.org
Furthermore, computational tools can be used to predict the feasibility and potential outcomes of specific chemical reactions. By modeling the reaction mechanism and calculating activation energies, it is possible to assess the likelihood of a particular transformation occurring under given conditions. This can help in optimizing reaction conditions and avoiding potential side reactions.
Table 3: Illustrative In Silico Retrosynthetic Disconnections for this compound
| Disconnection Strategy | Key Bond Cleavage | Proposed Precursors |
| Strategy 1 | S-N bond | 4-Ethynylpiperidine (B1352422) and Sulfuryl chloride |
| Strategy 2 | C-S bond (hypothetical) | A suitable piperidine derivative and a source of the sulfonyl chloride group. |
| Strategy 3 | C-C bond of the ethynyl group | A piperidine-1-sulfonyl chloride with a suitable leaving group at the 4-position and an ethynylating agent. |
Note: The data in this table is illustrative and intended to represent the type of output that would be generated by in silico retrosynthetic analysis software.
Future Perspectives and Emerging Research Directions
Development of Sustainable and Green Synthesis Protocols
The synthesis of sulfonyl chlorides has traditionally relied on methods that involve harsh reagents and generate considerable waste. organic-chemistry.org Future research is increasingly focused on developing environmentally benign protocols, a trend directly applicable to the synthesis of 4-Ethynylpiperidine-1-sulfonyl chloride. Green chemistry approaches aim to improve efficiency, reduce hazardous waste, and utilize safer solvents and reagents. mdpi.comresearchgate.net
Key areas for development include:
Alternative Chlorinating Agents: Replacing traditional, often harsh, chlorinating agents with greener alternatives is a primary goal. N-Chlorosuccinimide (NCS) has been identified as a more environmentally friendly option for the chlorosulfonation of S-alkylisothiourea salts, which are odorless and stable precursors. organic-chemistry.orgresearchgate.net This method avoids hazardous reagents like chlorine gas and allows for the recycling of the succinimide (B58015) byproduct. organic-chemistry.org
Aqueous and Alternative Solvents: A significant push in green chemistry is the replacement of volatile organic compounds with sustainable solvents. Water is an ideal medium for certain reactions, such as the oxyhalogenation of thiols and disulfides using reagents like oxone-KX (where X is Cl or Br), which can produce sulfonyl chlorides rapidly and in high yields. rsc.org Other sustainable solvents being explored for sulfonamide synthesis include ethanol (B145695) and glycerol. rsc.org
Catalytic Approaches: The use of catalytic systems can reduce the amount of reagents needed and minimize waste. For instance, hydrogen peroxide in the presence of zirconium tetrachloride has been shown to be a highly efficient system for the direct oxidative conversion of thiols into sulfonyl chlorides under mild conditions and with very short reaction times. organic-chemistry.org
The application of these principles could lead to a more sustainable and economically viable production process for this compound, enhancing its accessibility for broader research and industrial applications.
| Synthesis Approach | Traditional Method | Green/Sustainable Alternative | Key Advantages of Alternative |
| Chlorinating Agent | Chlorine gas, Thionyl chloride | N-Chlorosuccinimide (NCS), Oxone-KCl | Avoids toxic gases, allows byproduct recycling. organic-chemistry.orgresearchgate.net |
| Solvents | Chlorinated hydrocarbons (e.g., CCl₄) | Water, Ethanol, Glycerol | Reduces use of volatile organic compounds, improves safety. rsc.orgrsc.org |
| Oxidants/Catalysts | Stoichiometric strong oxidants | H₂O₂ with ZrCl₄ catalyst | High efficiency, mild conditions, short reaction times. organic-chemistry.org |
Catalytic Asymmetric Synthesis Strategies Involving the Compound
Chiral piperidine (B6355638) frameworks are prevalent in a vast number of pharmaceuticals and bioactive molecules. The development of catalytic asymmetric methods to access enantiomerically pure forms of this compound or its precursors is a critical future direction. Such strategies would enable the synthesis of stereochemically defined drug candidates and complex natural products.
Prospective research in this area includes:
Asymmetric Synthesis of the Piperidine Core: Research could focus on the catalytic asymmetric synthesis of a chiral 4-ethynylpiperidine (B1352422) intermediate. This enantiopure piperidine could then be converted to the target sulfonyl chloride. Methods for creating chiral N-heterocycles, such as asymmetric [4+2] annulations, are an active area of research and could be adapted for this purpose. oaepublish.com
Kinetic Resolution: If a racemic mixture of a suitable precursor is more easily synthesized, catalytic kinetic resolution could be employed to separate the enantiomers. This involves using a chiral catalyst that selectively reacts with one enantiomer, leaving the other unreacted and in high enantiomeric purity.
Desymmetrization Reactions: For prochiral precursors, catalytic desymmetrization represents a powerful strategy to introduce chirality efficiently.
While the direct asymmetric synthesis of sulfonyl chlorides is less common, the focus on generating chiral building blocks containing the piperidine and ethynyl (B1212043) functionalities would be a highly valuable endeavor, expanding the utility of the title compound in stereoselective synthesis. researchgate.netnih.gov
Integration into Automated and Flow Chemistry Systems
The production of sulfonyl chlorides often involves exothermic reactions and hazardous reagents, making process safety and control paramount. mdpi.com Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. mdpi.comnih.gov Integrating the synthesis of this compound into automated and flow systems is a key future perspective for enhancing safety, scalability, and efficiency.
Benefits and research directions include:
Enhanced Safety and Control: Flow reactors, with their high surface-area-to-volume ratio, allow for superior control over reaction temperature, preventing thermal runaways. mdpi.com This is particularly important for chlorosulfonation reactions, which can be highly exothermic. mdpi.com
Scalability and Reproducibility: Automated flow systems enable seamless scaling from laboratory to production quantities with high reproducibility. mdpi.comresearchgate.net An automated process using continuous stirred-tank reactors (CSTRs) has been successfully developed for aryl sulfonyl chlorides, demonstrating the feasibility of this approach. mdpi.com
The adoption of these technologies could lead to on-demand production of the compound with improved yield, purity, and a significantly better safety profile. researchgate.net
Exploration of Novel Reactivity Patterns and Applications
The true potential of this compound lies in its bifunctional nature. The sulfonyl chloride and terminal ethynyl groups can undergo a wide range of distinct chemical transformations, making the compound a versatile linker and scaffold for constructing complex molecular architectures.
Future research will likely focus on exploiting this dual reactivity:
Orthogonal Functionalization: The sulfonyl chloride group readily reacts with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonates, respectively. ontosight.aimdpi.com The ethynyl group is a substrate for a different set of powerful reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," as well as Sonogashira coupling and other metal-catalyzed transformations. researchgate.net The ability to perform these reactions selectively and in a specific order (orthogonal derivatization) is a key area for exploration.
Synthesis of Bioactive Compounds and Probes: The piperidine-sulfonamide motif is common in pharmaceuticals. mdpi.com The ethynyl group can serve as a handle for attaching fluorescent tags, affinity labels, or other functionalities. This makes the compound an ideal starting material for creating chemical probes to study biological systems or for use in fragment-based drug discovery.
Development of Novel Materials: The ability of the ethynyl group to participate in polymerization or to be tethered to surfaces opens up possibilities in materials science for creating novel polymers, functionalized surfaces, or metal-organic frameworks.
The exploration of these novel reactivity patterns will establish this compound as a valuable and highly versatile tool for chemists across multiple disciplines.
| Functional Group | Class of Reactions | Potential Products/Applications |
| -SO₂Cl (Sulfonyl Chloride) | Nucleophilic Substitution | Sulfonamides, Sulfonates, Sulfonothioates. ontosight.ai |
| -C≡CH (Ethynyl) | Cycloadditions (e.g., Click Chemistry) | Triazoles for linking to biomolecules or other building blocks. |
| -C≡CH (Ethynyl) | Metal-Catalyzed Couplings (e.g., Sonogashira) | Substituted alkynes, conjugated systems. |
| -C≡CH (Ethynyl) | Silver(I)-Catalyzed Reactions | Vinyl sulfones. researchgate.net |
Q & A
Q. What are the recommended synthetic protocols for preparing 4-ethynylpiperidine-1-sulfonyl chloride, and how can reaction conditions be optimized for purity?
- Methodological Answer : A common synthesis involves reacting piperidine derivatives with sulfonyl chlorides under controlled pH (e.g., pH 9–10 maintained via Na₂CO₃) in aqueous or polar aprotic solvents. For example, ethyl piperidin-3-carboxylate reacts with sulfonyl chlorides via nucleophilic substitution, followed by purification via solvent extraction (e.g., n-hexane/EtOAC) and evaporation . Optimization can include adjusting stoichiometry, temperature (room temperature vs. reflux), and reaction time, monitored by TLC (n-hexane:EtOAc 70:30) .
Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm the presence of ethynyl protons (δ ~2.5–3.5 ppm) and sulfonyl groups.
- Mass spectrometry (MS) : For molecular ion peak identification (e.g., [M+H]⁺ or [M-Cl]⁻).
- HPLC : To assess purity (>95% recommended for research-grade material) .
- FT-IR : To verify sulfonyl chloride stretches (~1360–1180 cm⁻¹) and alkyne C≡C bonds (~2100 cm⁻¹).
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation; sulfonyl chlorides release toxic fumes (e.g., SO₂).
- First aid : For skin contact, rinse immediately with water; for eye exposure, flush with water for 15 minutes .
- Storage : Store in airtight containers at –20°C to prevent degradation, as sulfonyl chlorides hydrolyze readily .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound across different solvents or pH conditions?
- Methodological Answer : Contradictory reactivity may arise from solvent polarity or pH sensitivity. For example:
- In aqueous basic media (pH >9), hydrolysis to sulfonic acids may compete with desired nucleophilic substitutions.
- In aprotic solvents (e.g., DCM), reactivity with amines is enhanced due to reduced side reactions.
Systematic studies using Design of Experiments (DOE) can isolate variables (e.g., solvent, temperature, base strength). Data normalization against control reactions (e.g., without substrate) is critical .
Q. What strategies are effective for minimizing impurities such as sulfonic acid byproducts during synthesis?
- Methodological Answer :
- Moisture control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to suppress hydrolysis.
- Catalytic additives : Scavengers like molecular sieves or activated alumina can absorb water.
- Chromatography : Flash column chromatography (silica gel, eluent gradient) removes hydrolyzed byproducts .
- Real-time monitoring : In-line FT-IR or Raman spectroscopy detects intermediate formation .
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulate binding interactions with enzymes (e.g., kinases or proteases) using software like AutoDock Vina. Focus on the sulfonyl group’s hydrogen-bonding potential and the ethynyl moiety’s steric effects .
- MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., solvation models) .
Q. What experimental designs are suitable for studying the stability of this compound under long-term storage?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to elevated temperatures (40°C, 75% RH) and monitor degradation via HPLC/MS.
- Kinetic studies : Plot degradation rates (Arrhenius equation) to extrapolate shelf life.
- Container compatibility : Test storage in glass vs. polymer containers to assess leaching or adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
